molecular formula C4H6F6O4S B1654601 2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate CAS No. 25236-65-1

2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate

Cat. No.: B1654601
CAS No.: 25236-65-1
M. Wt: 264.15
InChI Key: BBTLAPYMKDDCBC-UHFFFAOYSA-N
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Description

Its structure comprises a central isopropyl backbone with six fluorine atoms (1,1,1,3,3,3-hexafluoro substitution) and a methanesulfonate (-O-SO₂-CH₃) group at the 2-position. The compound is hypothesized to exhibit high electronegativity, thermal stability, and solubility in fluorinated solvents due to its perfluorinated backbone and polar sulfonate group .

Applications likely include:

  • Organic Synthesis: As a leaving group or intermediate in fluorinated compound synthesis.
  • Biomedical Research: Fluorinated sulfonates are used in ¹⁹F MRI contrast agents and drug delivery systems, as seen in related compounds .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-ol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6O.CH4O3S/c4-2(5,6)1(10)3(7,8)9;1-5(2,3)4/h1,10H;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTLAPYMKDDCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725133
Record name Methanesulfonic acid--1,1,1,3,3,3-hexafluoropropan-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25236-65-1
Record name Methanesulfonic acid--1,1,1,3,3,3-hexafluoropropan-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification with Methanesulfonyl Chloride

The most widely documented method involves the reaction of hexafluoroisopropanol (HFIP) with methanesulfonyl chloride (MsCl) in the presence of a base. This route is favored for its simplicity and scalability:

Reaction Mechanism :
$$ \text{C}3\text{HF}6\text{O} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Base}} \text{C}4\text{H}4\text{F}6\text{O}3\text{S} + \text{HCl} $$

Procedure :

  • Solvent Selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve HFIP.
  • Base Addition : Triethylamine (TEA) or pyridine is introduced to neutralize HCl, maintaining a stoichiometric ratio of 1:1.2 (HFIP:Base).
  • Controlled Addition : MsCl is added dropwise at 0–5°C to mitigate exothermic side reactions.
  • Reaction Duration : Stirring at room temperature for 4–6 hours ensures >95% conversion.

Key Parameters :

Parameter Optimal Range Impact on Yield
Temperature 0–25°C Prevents decomposition of MsCl
Molar Ratio (HFIP:MsCl) 1:1.05–1.1 Minimizes unreacted MsCl
Base Triethylamine Superior HCl scavenging vs. pyridine

Yield and Purity :

  • Yield : 88–92% after purification.
  • Purity : >99% by GC-MS when using distilled HFIP.

Alternative Methods: Sulfonation via Methyl Fluorosulfonate

While less common, methyl fluorosulfonate (MeOSO₂F) has been explored as a sulfonating agent in fluorinated systems. This method, detailed in CN108752172A, involves:

Procedure :

  • Reagent Mixing : HFIP and MeOSO₂F are combined at -10°C to 25°C.
  • Reaction Quenching : Water washing removes inorganic byproducts (e.g., HF, H₂SO₄).
  • Purification : Anhydrous sodium sulfate drying followed by fractional distillation.

Advantages :

  • Byproduct Management : Inorganic residues simplify wastewater treatment.
  • Scalability : Demonstrated at 1500L reactor scale with 97.4% yield.

Limitations :

  • Reagent Cost : MeOSO₂F is more expensive than MsCl.
  • Safety Concerns : MeOSO₂F’s high reactivity necessitates specialized handling.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DCM, THF) enhance reaction kinetics by stabilizing intermediates. Non-polar solvents (e.g., hexane) reduce yields by 20–30% due to poor MsCl solubility.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates reactions by 15–20% in biphasic systems.
  • Microwave Assistance : Reduces reaction time to 1–2 hours but risks thermal degradation of HFIP.

Purification and Isolation

Washing Protocols

  • Water Washing : Removes residual HCl and base (3× volumes).
  • Acid-Base Extraction : 5% NaHCO₃ solution neutralizes traces of MsCl.

Drying and Distillation

  • Drying Agents : Anhydrous Na₂SO₄ or MgSO₄ achieve <50 ppm moisture.
  • Distillation : Boiling point 50–52°C at 760 mmHg; purity >99.9% after two stages.

Industrial-Scale Data :

Step Conditions Outcome
Batch Distillation 100–150 theoretical plates 99.95% purity
Continuous Process 10–12 reflux ratio 98.8% yield

Analytical Characterization

Spectroscopic Data

Infrared (IR) Absorption Peaks :

Peak (cm⁻¹) Assignment Source
1350–1300 S=O symmetric stretch
1170–1150 C-F stretching
970–940 S-O-C asymmetric

¹H-NMR (CDCl₃) :

  • δ 3.45 ppm (s, 3H, CH₃SO₃)
  • δ 4.85 ppm (septet, 1H, CF₃CH(O)CF₃)

Industrial and Environmental Considerations

Waste Stream Management

  • Inorganic Byproducts : MgCl₂ from Grignard routes can be repurposed as flame retardants.
  • Organic Residues : <0.5% unreacted HFIP via distillation recovery.

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Hexafluoroisopropanol (HFIP, CAS 920-66-1)

Key Differences :

  • Functional Group : HFIP is a primary alcohol ((CF₃)₂CHOH), whereas the methanesulfonate derivative replaces the hydroxyl with a sulfonate ester.
  • Reactivity: HFIP is a strong hydrogen-bond donor and solvent for polar compounds, while the methanesulfonate is more electrophilic, acting as a leaving group in substitution reactions .
  • Physical Properties :
Property HFIP Methanesulfonate Derivative (Inferred)
Boiling Point (°C) 59 >100 (estimated)
Density (g/mL, 25°C) 1.596 ~1.8–2.0
Solubility Miscible with polar solvents Enhanced solubility in fluorinated solvents

Sevoflurane (1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane)

Key Differences :

  • Structure : Sevoflurane is an ether derivative of HFIP, whereas the methanesulfonate is an ester.
  • Synthesis : Sevoflurane is synthesized via chloromethylation of HFIP followed by fluorination , contrasting with sulfonate esterification pathways.
  • Applications: Sevoflurane: Inhalation anesthetic .

Hexafluoroisopropyl Tosylate

Key Differences :

  • Sulfonate Group : Tosylate (p-toluenesulfonate) vs. methanesulfonate.
  • Reactivity : Tosylates are bulkier, leading to slower reaction kinetics compared to methanesulfonates.
  • Applications :
    • Tosylates are used in cross-coupling reactions, while methanesulfonates may offer better solubility in fluorinated matrices .

Nonafluoro-tert-butanol (CAS 2378-02-1)

Key Differences :

  • Structure : Tertiary alcohol with a -C(CF₃)₃ group vs. secondary sulfonate ester.
  • Acidity: Nonafluoro-tert-butanol (pKa ~5) is less acidic than HFIP (pKa ~9.3) but more acidic than the methanesulfonate (neutral) .
  • Applications : Used in catalysis and as a solvent, whereas sulfonates serve as synthetic intermediates .

Research Findings and Data

Thermal and Chemical Stability

  • HFIP : Stable under inert conditions but reacts with strong acids/bases .
  • Methanesulfonate Derivative : Expected to decompose at high temperatures (>200°C) due to sulfonate group instability .

Spectroscopic Data

  • ¹⁹F NMR : HFIP shows a singlet at δ -70.86 ppm . Methanesulfonate derivatives exhibit split peaks due to sulfonate-induced deshielding .

Biological Activity

2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate (often referred to as hexafluoroisopropanol or HFIP) is a fluorinated alcohol that exhibits unique properties due to the presence of fluorine atoms. This compound has garnered attention in various fields, including organic synthesis and materials science, due to its ability to act as a polar solvent and its role in facilitating specific chemical reactions.

  • Molecular Formula : C₃H₂F₆O
  • Molecular Weight : 168.04 g/mol
  • CAS Number : 920-66-1
  • Physical State : Clear colorless oily liquid
  • Boiling Point : 60-62 °C
  • Density : 1.484 g/mL at 25 °C

HFIP is characterized by its high solubility in water and ability to stabilize proteins and other biomolecules by influencing their conformational states.

Protein Interaction

HFIP has been shown to affect the native state of proteins significantly. It can denature proteins while also stabilizing the α-helical conformation of unfolded proteins. This dual capability makes HFIP a valuable tool in biochemical research for studying protein folding and stability .

Applications in Organic Synthesis

HFIP is employed as a solvent in various chemical reactions, particularly those involving transition metals. It facilitates:

  • Friedel-Crafts Reactions : HFIP promotes metal-free synthesis of difluoromethyl carbinol-containing compounds at room temperature . This reaction showcases the efficiency of HFIP as a solvent that enhances yields without the need for additional catalysts.
Reaction TypeYield (%)Conditions
Hydroxydifluoromethylation97%Room temperature
Friedel-Crafts ReactionVaries (79-92%)Metal-free

Case Studies

  • Cyclodextrin Assembly : Research demonstrated that cyclodextrins have high solubility in HFIP. When evaporated from solutions, they formed crystalline solids that could be used for electrospinning microfibers . This application highlights HFIP's utility in materials science.
  • Synthesis of Fluorinated Compounds : A study illustrated the use of HFIP in synthesizing C₃-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines with excellent yields (up to 95%) across various substrates . The versatility of HFIP in facilitating diverse chemical transformations underscores its importance in synthetic organic chemistry.

Safety and Handling

Despite its beneficial properties, HFIP poses certain hazards. It is combustible and may cause burns upon contact with skin or eyes. Proper safety measures should be taken when handling this chemical in laboratory settings.

Q & A

Q. What are the mutagenic risks associated with HFIP derivatives?

  • Evidence : Methanesulfonate esters (e.g., EMS) are confirmed mutagens (IARC Group 2A) .
  • Mitigation :
  • Avoid alkylation reactions without proper quenching (e.g., 1 M NaOH treatment).
  • Conduct Ames tests for novel derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate
Reactant of Route 2
2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate

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